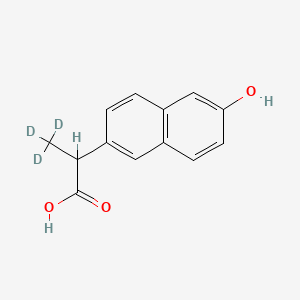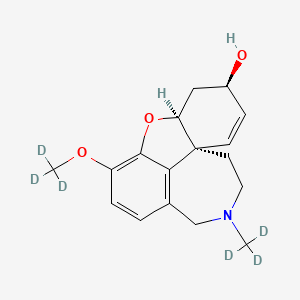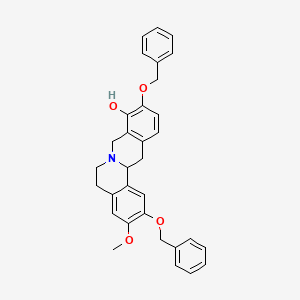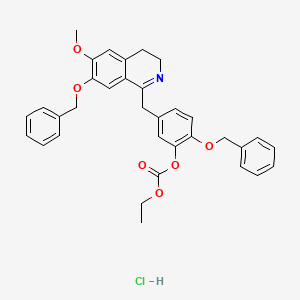
7-Hydroxy DAMPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy DAMPA is a metabolite of DAMPA . It has a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 . It is part of the Methotrexate API family .
Synthesis Analysis
Methotrexate (MTX) is transformed into 7-Hydroxy DAMPA by glucarpidase, an efficient drug for MTX detoxification . This transformation is rapid and complete . A turbulent flow liquid chromatography (TFLC) method has been developed for the accurate and precise determination of MTX, 7-hydroxymethotrexate (7-OH MTX), and 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) concentrations in serum .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy DAMPA is represented by the SMILES string: CN(Cc1nc2c(N)nc(N)nc2nc1O)c3ccc(cc3)C(=O)O . Its IUPAC name is 4-[(2,4-diamino-7-hydroxypteridin-6-yl)methyl-methylamino]benzoic acid .
Chemical Reactions Analysis
The major problem for high-dose MTX therapy is life-threatening toxicities, especially nephrotoxicity, which is partly caused by the formation of crystal deposits in the kidney due to the poor water solubility of MTX and its metabolites 7-hydroxy methotrexate (7-OH MTX), deoxyaminopteroic acid (DAMPA) and 7-Hydroxy DAMPA under acid conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy DAMPA include a molecular formula of C15 H15 N7 O3 and a molecular weight of 341.32 .
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Cytotoxicity Studies : A study by Cairnes and Evans (1983) describes a method for preparing 7-Hydroxy methotrexate and DAMPA, which are metabolites of methotrexate. These compounds are used as standards in analytical methods, drug metabolism studies, and cytotoxicity research (Cairnes & Evans, 1983).
Quantitative Analytical Methods : Subaihi et al. (2017) developed a Raman spectroscopy method combined with liquid chromatography for the detection and quantification of methotrexate and its metabolites, including 7-Hydroxy methotrexate and DAMPA. This method is used for quantitative discrimination of closely eluting analytes (Subaihi et al., 2017).
Pharmacokinetic Analysis : Roberts et al. (2016) developed a method for measuring methotrexate and its primary metabolites, including 7-Hydroxy methotrexate and DAMPA, in plasma and cerebrospinal fluid samples. This method is applied in pharmacokinetic studies of infants with malignant brain tumors (Roberts et al., 2016).
Therapeutic Drug Monitoring : Albertioni et al. (1995) developed an assay for determining methotrexate and its main metabolites in biological fluids, including 7-Hydroxy methotrexate and DAMPA. This assay is used in high-dose MTX therapy and for potential therapeutic drug monitoring in low-dose MTX therapy (Albertioni et al., 1995).
Clinical Application in Nephrotoxicity : Mei et al. (2020) developed a method for the determination of methotrexate, its metabolites including 7-Hydroxy deoxyaminopteroic acid (7-OH DAMPA) in human urine. This method aids in overcoming methotrexate-related nephrotoxicity in high-dose therapy (Mei et al., 2020).
Antimalarial Drug Research : Nduati et al. (2005) tested the hypothesis that compounds like DAMPA could be converted into methotrexate, a potent inhibitor of dihydrofolate reductase, which is a drug target for Plasmodium falciparum. This research shows the potential of using DAMPA in antimalarial drug development (Nduati et al., 2005).
Eigenschaften
IUPAC Name |
4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-22(8-4-2-7(3-5-8)14(24)25)6-9-13(23)20-12-10(18-9)11(16)19-15(17)21-12/h2-5H,6H2,1H3,(H,24,25)(H5,16,17,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQQBESFTXCNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652601 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34698-85-6 |
Source


|
| Record name | 4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl](methyl)amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
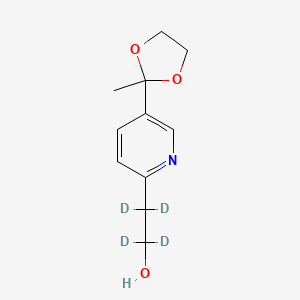
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)


